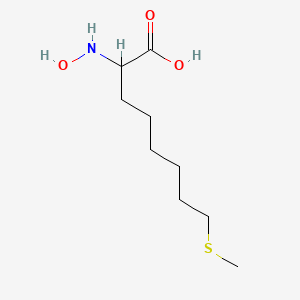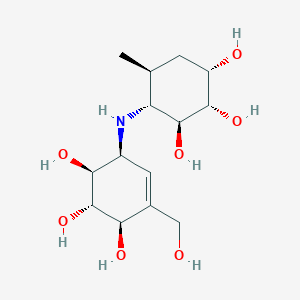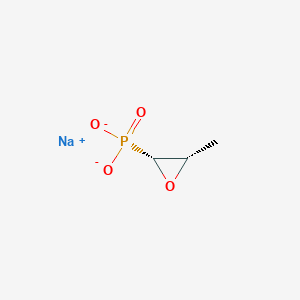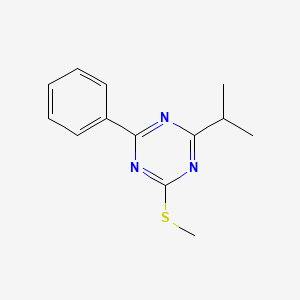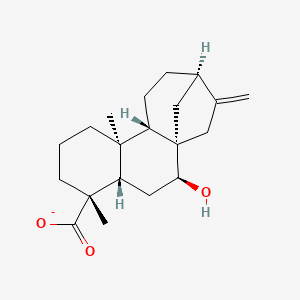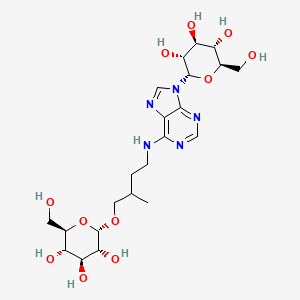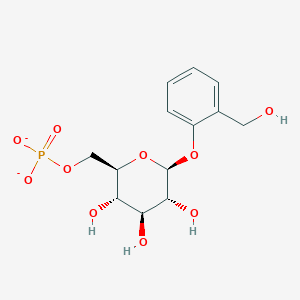![molecular formula C33H41N3O5 B1261740 (2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a stilbenoid.
Applications De Recherche Scientifique
Synthesis and Characterization of New Compounds :
- The Michael reaction of chiral secondary enaminoesters with nitroethylenes leads to adducts, which are used to synthesize pyrrolines or pyrrolidines. This includes the synthesis of compounds like ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate, demonstrating the utility of such reactions in creating complex molecular structures (Revial et al., 2000).
Anticancer Drug Development :
- Research on nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) indicates that replacing the nitroxyl moiety with hydroxylamine, amine derivatives, or an adamantane moiety results in compounds with lesser activity. This provides insight into the structural requirements for effective anticancer drugs (Sosnovsky et al., 1986).
Cancer Cell Apoptosis Induction :
- A study on (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) and its analogues reveals their ability to induce cell cycle arrest and apoptosis in cancer cells. Modifications to enhance pharmacologic properties without impacting apoptosis-inducing activity are crucial for the development of effective cancer treatments (Xia et al., 2011).
Material Science - Polyamides Development :
- Research into the synthesis of new polyamides using adamantyl and diamantyl moieties in the main chain demonstrates the importance of these structures in creating materials with specific mechanical and thermal properties. Such polyamides exhibit high glass transition temperatures and good solubility in various solvents, which is important for industrial applications (Chern et al., 1998).
Pharmacological Effects on Receptors :
- A series of 1-adamantanecarboxamides were synthesized and examined for their potency as selective 5-HT2 receptor antagonists, demonstrating the potential for these compounds in developing new therapeutic agents (Fujio et al., 2000).
Synthesis and Antimicrobial Activity :
- The synthesis of various novel compounds, such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides, and their evaluation for antibacterial and antifungal activities highlights the potential of adamantane-derived compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
Propriétés
Nom du produit |
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C33H41N3O5 |
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C33H41N3O5/c1-21(2)18-34-31(39)33(27-7-9-28(10-8-27)36(40)41)17-29(38)35(30(33)26-5-3-22(19-37)4-6-26)20-32-14-23-11-24(15-32)13-25(12-23)16-32/h3-10,21,23-25,30,37H,11-20H2,1-2H3,(H,34,39)/t23?,24?,25?,30-,32?,33-/m1/s1 |
Clé InChI |
ZSYSQPVEJDVQBZ-YBEMHDNGSA-N |
SMILES isomérique |
CC(C)CNC(=O)[C@]1(CC(=O)N([C@@H]1C2=CC=C(C=C2)CO)CC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)[N+](=O)[O-] |
SMILES canonique |
CC(C)CNC(=O)C1(CC(=O)N(C1C2=CC=C(C=C2)CO)CC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



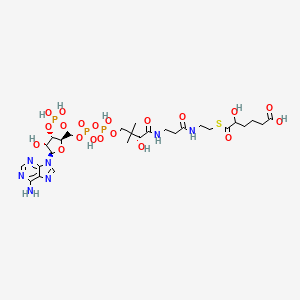
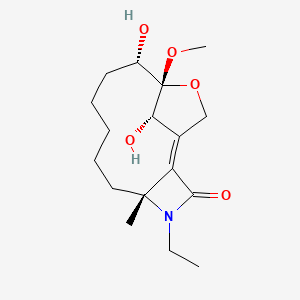
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
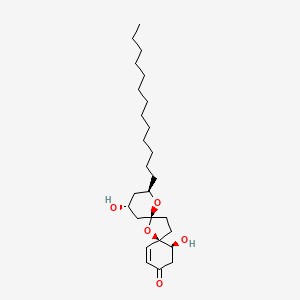
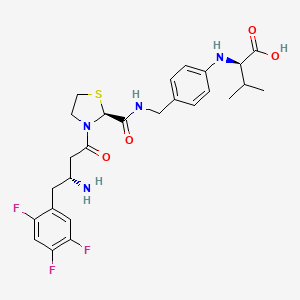
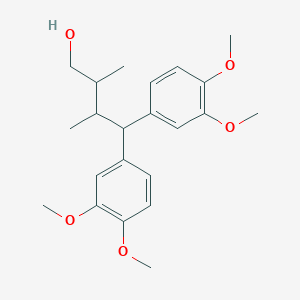
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)
